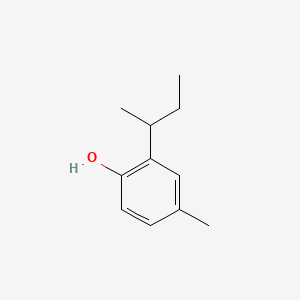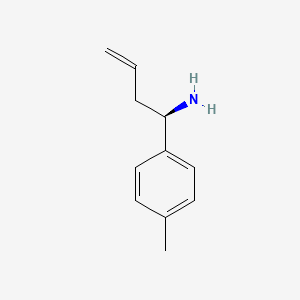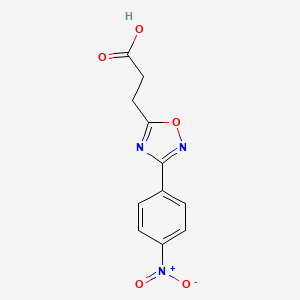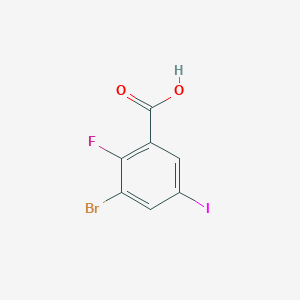
2-sec-Butyl-p-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sec-Butyl-p-cresol: is an organic compound with the molecular formula C11H16O and a molecular weight of 164.2441 g/mol . It is a derivative of cresol, which is an aromatic organic compound. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-p-cresol typically involves the alkylation of p-cresol with isobutylene. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The reaction conditions usually involve temperatures ranging from 20°C to 120°C and pressures from 0.05 to 0.5 MPa .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a pressurization method. This involves using aromatic sulfonic acid or sulfuric acid as an alkylation catalyst under low-pressure conditions. The process is simple to operate, easy to control, and results in high yields .
Análisis De Reacciones Químicas
Types of Reactions: 2-sec-Butyl-p-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-sec-Butyl-p-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Used as an additive in the food industry, UV absorbers, and polymerization inhibitors.
Mecanismo De Acción
The mechanism of action of 2-sec-Butyl-p-cresol primarily involves its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism is crucial in various applications, including its use as an antioxidant in food and industrial products .
Comparación Con Compuestos Similares
2,6-Di-tert-butyl-p-cresol:
2,6-Di-tert-butylphenol: Used as an oxidation inhibitor in transformer oils.
Uniqueness: 2-sec-Butyl-p-cresol is unique due to its specific structure, which provides distinct antioxidant properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both scientific research and industrial applications.
Propiedades
Número CAS |
51528-17-7 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-butan-2-yl-4-methylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,12H,4H2,1-3H3 |
Clave InChI |
ZWZHDBGKMXOIIE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C=CC(=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)










